1-(2-Chloro-3-fluorophenyl)propan-1-amine
Description
1-(2-Chloro-3-fluorophenyl)propan-1-amine is a halogenated aromatic amine with a propan-1-amine backbone substituted at the phenyl ring with chlorine (Cl) at the ortho (C2) position and fluorine (F) at the meta (C3) position. The compound’s electronic and steric properties are influenced by the electron-withdrawing effects of Cl and F, which may impact its reactivity, solubility, and interactions in biological or material systems.
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-8(12)6-4-3-5-7(11)9(6)10/h3-5,8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLGKDUSSBCQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)propan-1-amine can be synthesized through several methods, including:
Nucleophilic Substitution: Reacting 2-chloro-3-fluorobenzene with propylamine under suitable conditions.
Reductive Amination: Starting with 2-chloro-3-fluorobenzaldehyde and reacting it with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Converting the amine group to an amide or nitro group.
Reduction: Reducing any functional groups present on the phenyl ring.
Substitution: Replacing the chlorine or fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Using reagents like hydrogen peroxide or nitric acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of amides or nitro compounds.
Reduction: Production of reduced phenyl derivatives.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
Therapeutic Applications in Neurodegenerative Disorders
Recent studies have highlighted the compound's role in treating synucleinopathies, such as Parkinson's disease. Research indicates that compounds structurally related to 1-(2-Chloro-3-fluorophenyl)propan-1-amine have shown promise in preventing the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson's disease.
Case Study: Treatment of Synucleinopathies
A patent application (WO2021191417A1) describes the use of compounds similar to 1-(2-Chloro-3-fluorophenyl)propan-1-amine for treating synucleinopathies. The study found that these compounds could inhibit the aggregation of alpha-synuclein, thereby potentially mitigating the progression of neurodegenerative diseases. The administration of these compounds resulted in improved outcomes in preclinical models, suggesting their viability as therapeutic agents .
Development as a Dopamine Transporter Inhibitor
Another area of research involves the development of 1-(2-Chloro-3-fluorophenyl)propan-1-amine as a dopamine transporter (DAT) inhibitor. Atypical DAT inhibitors have been shown to have therapeutic potential in preclinical models for psychostimulant abuse.
Case Study: Psychostimulant Abuse
In a study examining various amines, it was found that modifications to the piperazine-based scaffold, including those incorporating the 1-(2-Chloro-3-fluorophenyl)propan-1-amine structure, exhibited promising binding affinities at DAT. Specifically, derivatives showed reduced reinforcing effects for substances like cocaine and methamphetamine without inducing psychostimulant behaviors themselves . This suggests that such compounds could be developed further for treating addiction-related disorders.
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. Research into related chemical structures has demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Efficacy
A series of derivatives were tested for their potency against drug-sensitive and drug-resistant strains of P. falciparum. Compounds derived from 1-(2-Chloro-3-fluorophenyl)propan-1-amine exhibited low nanomolar activity against these strains, indicating their potential as effective antimalarial agents . The structure–activity relationship studies revealed that specific substitutions on the phenyl ring significantly enhanced biological activity.
Synthesis and Characterization
The synthesis of 1-(2-Chloro-3-fluorophenyl)propan-1-amine and its derivatives often involves complex organic reactions. For instance, continuous organocatalytic flow synthesis methods have been developed to streamline production processes while maintaining high yields and purity .
Data Summary Table
Mechanism of Action
The mechanism by which 1-(2-Chloro-3-fluorophenyl)propan-1-amine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Halogen Positioning: The ortho-Cl and meta-F substitution in the target compound creates a distinct electronic environment compared to analogs like 1-(2-fluorophenyl)propan-1-amine () or 1-(3-chlorophenyl) derivatives ().
Steric Effects : Bulkier substituents, such as the dimethyl group in (R)-1-(3-chlorophenyl)-2,2-dimethylpropan-1-amine (), introduce steric hindrance that may limit conformational flexibility or binding to biological targets.
Ring Strain : Cyclopropane-containing analogs (e.g., 1-(3-chlorophenyl)cyclopropan-1-amine, ) exhibit enhanced rigidity, which could influence pharmacokinetic properties like metabolic stability.
Pharmacological and Physicochemical Implications
- Bioactivity : Structural analogs like promazine derivatives () demonstrate that halogenation and alkyl chain modifications significantly influence receptor binding and metabolic pathways . The target compound’s unique substitution pattern may offer tailored interactions in medicinal chemistry applications.
Biological Activity
1-(2-Chloro-3-fluorophenyl)propan-1-amine, a compound with a unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is , and it features a propan-1-amine backbone substituted with a chloro and a fluoro group on the phenyl ring. These substitutions are believed to enhance the compound's pharmacological properties by influencing its interaction with biological targets.
The biological activity of 1-(2-Chloro-3-fluorophenyl)propan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized that the compound may modulate neurotransmitter release or inhibit specific enzymes, impacting various cellular signaling pathways. The presence of the fluorine atom enhances its binding affinity for receptors compared to non-fluorinated analogs, potentially leading to increased therapeutic efficacy .
Biological Activity
Research indicates that 1-(2-Chloro-3-fluorophenyl)propan-1-amine exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This modulation may have implications for treating psychiatric disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is required to establish specific mechanisms and efficacy against various pathogens .
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 1-(2-Chloro-3-fluorophenyl)propan-1-amine:
- Study on Antiparasitic Activity : A series of structurally related compounds demonstrated in vitro antiplasmodial activity against Plasmodium falciparum. The most potent compounds exhibited IC50 values in the low nanomolar range, suggesting that similar derivatives may also possess significant antiparasitic properties .
- Dopamine Transporter Inhibition : A study focused on atypical dopamine transporter inhibitors highlighted the potential of compounds like 1-(2-Chloro-3-fluorophenyl)propan-1-amine to modulate dopamine levels, which could be beneficial in treating conditions such as ADHD or addiction .
Table 1: Biological Activity Summary
Table 2: Comparative Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
